3-(4-Methyl-1-piperazinyl)phenylboronic Acid

Purity Quality Control Synthetic Reliability

Sourcing a meta-substituted phenylboronic acid with a methylpiperazine handle often forces trade-offs between purity and reactivity. This compound resolves that: 98% purity, a pKa of 8.79 for efficient Suzuki-Miyaura cross-coupling, and a 4-methylpiperazine motif that serves as a direct precursor for kinase inhibitor libraries. Its enhanced solubility and reversible diol-binding capacity also suit glycoprotein enrichment applications. Bulk and gram-scale quantities are ready for immediate dispatch.

Molecular Formula C11H17BN2O2
Molecular Weight 220.08 g/mol
CAS No. 1139717-76-2
Cat. No. B1426985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1-piperazinyl)phenylboronic Acid
CAS1139717-76-2
Molecular FormulaC11H17BN2O2
Molecular Weight220.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N2CCN(CC2)C)(O)O
InChIInChI=1S/C11H17BN2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3
InChIKeyHXGDRMHRVSAMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-1-piperazinyl)phenylboronic Acid Specifications


3-(4-Methyl-1-piperazinyl)phenylboronic Acid (CAS 1139717-76-2) is an arylboronic acid derivative featuring a phenyl ring substituted at the 3-position with a 4-methylpiperazine moiety. This compound, with molecular formula C₁₁H₁₇BN₂O₂ and molecular weight 220.08 g/mol , serves as a versatile building block in medicinal chemistry and organic synthesis. Its boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions, while the piperazine substituent enhances solubility and provides a handle for further derivatization [1].

3-(4-Methyl-1-piperazinyl)phenylboronic Acid: Key Differentiators


Boronic acids bearing piperazine substituents are not interchangeable due to variations in substitution pattern, electronic effects, and steric bulk, which profoundly influence reactivity, solubility, and biological activity [1]. The 3-(4-methylpiperazin-1-yl)phenyl motif offers a distinct combination of a meta-substituted boronic acid and a methylated piperazine ring, which can modulate Suzuki coupling efficiency, enzyme binding, and pharmacokinetic properties relative to ortho- or para-analogs or those lacking the methyl group [2]. The following evidence quantifies where this specific compound demonstrates measurable differentiation.

3-(4-Methyl-1-piperazinyl)phenylboronic Acid: Quantitative Evidence


Purity vs. Pinacol Ester

The commercial availability of 3-(4-Methyl-1-piperazinyl)phenylboronic acid is characterized by a minimum purity of 95%+ , with some suppliers offering 98.0% purity . In contrast, the corresponding pinacol ester (CAS 747413-18-9) is typically supplied at 95% purity or higher, but with less frequently reported higher-purity batches . This purity differential, while modest, can influence coupling efficiency and impurity profiles in multi-step syntheses, making the boronic acid a preferred choice when higher initial purity is required.

Purity Quality Control Synthetic Reliability

Molecular Weight Advantage

3-(4-Methyl-1-piperazinyl)phenylboronic acid has a molecular weight of 220.08 g/mol , whereas its pinacol ester derivative (CAS 747413-18-9) weighs 302.22 g/mol . This ~37% lower molecular weight translates directly into a higher molar activity on a weight basis, reducing the mass of reagent required for a given stoichiometric transformation and lowering material costs in large-scale syntheses [1].

Atom Economy Synthetic Efficiency Cost-Effectiveness

pKa Differentiation

The predicted pKa of 3-(4-methylpiperazin-1-yl)phenylboronic acid is 8.79±0.10 , which is approximately 0.5–1.0 pKa units lower than that of unsubstituted phenylboronic acid (pKa ~8.8–9.3, depending on conditions) [1]. The presence of the electron-donating piperazine ring slightly lowers the pKa, increasing the fraction of the more reactive boronate anion at physiological pH and potentially enhancing binding affinity for diols and enzymes that recognize anionic boron species [2].

Ionization Solubility Reactivity

Storage Stability

Both 3-(4-Methyl-1-piperazinyl)phenylboronic acid and its pinacol ester require storage at 2–8°C to prevent decomposition [1]. No significant difference in recommended storage conditions exists between the two forms. This parity eliminates temperature stability as a differentiating factor for procurement decisions, shifting the focus to purity, molecular weight, and reactivity profiles.

Storage Stability Handling Procurement Logistics

3-(4-Methyl-1-piperazinyl)phenylboronic Acid: Applications


Suzuki-Miyaura Cross-Coupling

The compound's boronic acid functionality enables efficient Suzuki-Miyaura coupling with aryl halides to construct biaryl architectures bearing a 4-methylpiperazine motif. This is particularly valuable in medicinal chemistry for generating kinase inhibitor libraries, as the piperazine group is a common pharmacophore. While direct yield data for this specific boronic acid are not publicly available, class-level evidence indicates that arylboronic acids with electron-donating substituents generally couple with good to excellent yields under standard palladium catalysis [1]. The higher purity (up to 98.0%) and lower molecular weight compared to the pinacol ester make it a cost-effective choice for parallel synthesis.

Kinase Inhibitor Building Block

The 4-methylpiperazine group is a privileged scaffold in kinase inhibitor design, as exemplified by its use in B-Raf inhibitors . 3-(4-Methyl-1-piperazinyl)phenylboronic acid serves as a direct precursor for introducing this moiety into inhibitor candidates via cross-coupling. The slightly lower pKa (8.79 vs. ~9.0 for phenylboronic acid) may enhance the compound's ability to form reversible covalent bonds with catalytic serine residues in certain kinases, a feature exploited in boronic acid-based inhibitors [2].

Boronate Affinity Chromatography & Sensors

The boronic acid group's ability to reversibly bind cis-diols makes this compound a candidate for functionalizing chromatography resins or sensor surfaces for glycoprotein enrichment or carbohydrate detection. The piperazine nitrogen provides a site for further conjugation or immobilization, while the methyl group modulates hydrophobicity. The pKa of 8.79 places it within the optimal range for binding at physiological pH, potentially offering higher capacity than unsubstituted phenylboronic acid [3].

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